tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 233.27 g/mol. It is classified as an organic compound, specifically a pyridine derivative that features a cyano group and a carbamate functional group. This compound is of interest in various fields, including medicinal chemistry and agricultural chemistry, due to its potential applications in drug development and as a chemical intermediate.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information about its structure and properties . It falls under the category of heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom that is not carbon.
The synthesis of tert-butyl 5-cyano-6-methylpyridin-2-ylcarbamate typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dichloromethane or acetonitrile, and reactions are often conducted under inert atmospheres to prevent moisture interference.
The molecular structure of tert-butyl 5-cyano-6-methylpyridin-2-ylcarbamate features:
The structural representation can be described by its SMILES notation: CC(C)(C)OC(=O)N=C(C#N)C1=CC(=C(N)C=C1)C
. This notation encapsulates the arrangement of atoms within the molecule and is useful for computational modeling.
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate can participate in various chemical reactions:
These reactions often require careful control of conditions such as pH, temperature, and concentration to ensure selectivity and yield.
The mechanism by which tert-butyl 5-cyano-6-methylpyridin-2-ylcarbamate exerts its effects in biological systems is not fully elucidated but may involve:
Experimental studies involving enzyme assays or receptor binding assays would provide insights into its mechanism of action.
Relevant data regarding these properties can be found in chemical catalogs and databases .
tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: